(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate
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Overview
Description
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate is a compound with the molecular formula C22H30N6O8S2 and a molecular weight of 570.64 g/mol . It is known for its role as a methyl donor and cofactor in enzyme-catalyzed methylation reactions, including those involving catechol O-methyltransferase and DNA methyltransferases . This compound is also used in the treatment of various medical conditions such as depression, liver cirrhosis, cholestasis, and degenerative joint disease .
Preparation Methods
The synthesis of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate involves several steps. The starting materials typically include adenosine and methionine derivatives. The reaction conditions often require the use of solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and PBS (phosphate-buffered saline) at a pH of 7.2 . The compound is usually obtained as a crystalline solid with a melting point of 78°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Methylation: As a methyl donor, it participates in methylation reactions catalyzed by enzymes such as DNA methyltransferases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate has a wide range of scientific research applications:
Chemistry: It is used as a methyl donor in various organic synthesis reactions.
Biology: The compound is involved in methylation processes that regulate gene expression and protein function.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate involves its role as a methyl donor. It donates methyl groups to various substrates in enzyme-catalyzed reactions. The molecular targets include DNA, proteins, and other biomolecules that undergo methylation. The pathways involved include those regulated by DNA methyltransferases and catechol O-methyltransferase .
Comparison with Similar Compounds
Similar compounds to 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate include:
S-adenosylmethionine (SAM): Another methyl donor used in similar biochemical processes.
Methylcobalamin: A form of vitamin B12 that also acts as a methyl donor.
Tetrahydrofolate: Involved in the transfer of one-carbon units in various metabolic reactions.
The uniqueness of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate lies in its specific structure and its role in both methylation and medical applications .
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOFDUCFKOUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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